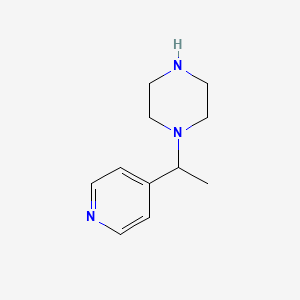

1-(1-(Pyridin-4-yl)ethyl)piperazine

説明

Significance of Piperazine (B1678402) and Pyridine (B92270) Scaffolds in Modern Organic Chemistry Research

Piperazine and pyridine scaffolds are fundamental building blocks in the world of organic chemistry, particularly in the development of new pharmaceutical agents. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, provides a versatile and modifiable structure. Its polar nature and ability to form hydrogen bonds make it a key component in many bioactive molecules. Piperazine derivatives have been investigated for a wide array of therapeutic applications, including as anticancer, antimicrobial, and antidepressant agents. researchgate.netnih.gov The adaptability of the piperazine structure allows for the creation of diverse molecular libraries with a range of pharmacological activities. researchgate.net

Similarly, the pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom, is a prevalent structural unit in both natural products and synthetic drugs. nih.gov Its presence is crucial in many commercially available medications used to treat conditions such as microbial infections, cancer, and hypertension. nih.govresearchgate.net The pyridine scaffold's ability to participate in various chemical interactions and its role in biological redox reactions contribute to its importance in drug design. nih.gov The combination of these two scaffolds in a single molecule, as seen in 1-(1-(Pyridin-4-yl)ethyl)piperazine, creates a compound with the potential for unique chemical properties and biological activities.

Overview of the Chemical Structure of 1-(1-(Pyridin-4-yl)ethyl)piperazine

The chemical structure of 1-(1-(Pyridin-4-yl)ethyl)piperazine is defined by the connection of a piperazine ring to a pyridine ring through an ethyl bridge. Specifically, the piperazine ring is attached at its nitrogen atom (N1) to the first carbon of an ethyl group, while the second carbon of the ethyl group is bonded to the fourth position (C4) of the pyridine ring. This arrangement results in the molecular formula C11H17N3 and a molecular weight of 191.27 g/mol . sigmaaldrich.com

Table 1: Chemical and Physical Properties of 1-(1-(Pyridin-4-yl)ethyl)piperazine

| Property | Value |

|---|---|

| Molecular Formula | C11H17N3 |

| Molecular Weight | 191.27 g/mol sigmaaldrich.com |

| InChI | 1S/C11H17N3/c1-4-12-5-2-11(1)3-8-14-9-6-13-7-10-14/h1-2,4-5,13H,3,6-10H2 sigmaaldrich.com |

| InChI Key | PXJMEKXBONLMNG-UHFFFAOYSA-N sigmaaldrich.com |

Scope and Research Focus of the Outline

This article will focus exclusively on the chemical compound 1-(1-(Pyridin-4-yl)ethyl)piperazine. The subsequent sections will provide a detailed examination of its synthesis, chemical properties, and known research applications. The content will adhere strictly to the outlined topics, avoiding any discussion of dosage, administration, or adverse safety profiles. The aim is to provide a thorough and scientifically accurate overview of this specific chemical entity based on available research findings.

Structure

3D Structure

特性

IUPAC Name |

1-(1-pyridin-4-ylethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-10(11-2-4-12-5-3-11)14-8-6-13-7-9-14/h2-5,10,13H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAAVRLUIZDMQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1 Pyridin 4 Yl Ethyl Piperazine

Retrosynthetic Analysis and Key Precursors for 1-(1-(Pyridin-4-yl)ethyl)piperazine

A retrosynthetic analysis of 1-(1-(Pyridin-4-yl)ethyl)piperazine reveals that the molecule can be disconnected at the C-N bond between the ethyl group and the piperazine (B1678402) ring. This disconnection points to two primary precursors: a piperazine moiety and a 1-(pyridin-4-yl)ethyl derivative. The 1-(pyridin-4-yl)ethyl component can be further broken down into 4-acetylpyridine (B144475) or a related 4-substituted pyridine (B92270).

The key precursors for the synthesis are therefore:

Piperazine: A readily available and commonly used building block in medicinal chemistry. nih.gov

4-Acetylpyridine or 4-Vinylpyridine (B31050): These compounds provide the pyridin-4-yl-ethyl fragment.

A suitable electrophile or nucleophile: Depending on the synthetic strategy, a leaving group on the ethyl chain or an activated piperazine nitrogen is required.

Conventional Synthetic Approaches to 1-(1-(Pyridin-4-yl)ethyl)piperazine and Analogues

Conventional methods for synthesizing N-alkylated piperazines, such as 1-(1-(Pyridin-4-yl)ethyl)piperazine, typically involve nucleophilic substitution or reductive amination.

One common approach is the nucleophilic substitution of a suitable alkyl halide with piperazine. For example, the reaction of 1-chloro-1-(pyridin-4-yl)ethane with piperazine would yield the desired product. An excess of piperazine is often used to minimize the formation of the disubstituted byproduct. nih.gov

Another widely used method is reductive amination . This involves the reaction of piperazine with 4-acetylpyridine in the presence of a reducing agent. The initial reaction forms an enamine or iminium ion intermediate, which is then reduced in situ to form the final product.

A related approach involves the reaction of piperazine with 4-vinylpyridine through a Michael addition reaction. This method is particularly effective for creating the ethyl bridge between the pyridine and piperazine rings.

Advanced and Sustainable Synthetic Strategies for Piperazine Derivatives Relevant to 1-(1-(Pyridin-4-yl)ethyl)piperazine

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of piperazine derivatives. These strategies are highly relevant to the production of 1-(1-(Pyridin-4-yl)ethyl)piperazine.

Stereoselective Synthesis for Chiral Control at the Ethylene (B1197577) Bridge

The ethylene bridge in 1-(1-(Pyridin-4-yl)ethyl)piperazine contains a chiral center. The synthesis of enantiomerically pure forms of this compound is crucial for potential pharmaceutical applications. Stereoselective synthesis can be achieved through several methods:

Asymmetric Hydrogenation: The use of chiral catalysts for the reduction of an enamine intermediate, formed from 4-acetylpyridine and piperazine, can lead to the formation of a single enantiomer.

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the piperazine nitrogen can direct the stereochemical outcome of the alkylation reaction. The auxiliary can then be removed in a subsequent step.

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

Palladium-Catalyzed Cyclization: A modular synthesis of highly substituted piperazines has been developed using a palladium-catalyzed cyclization reaction, which offers high stereo- and regiochemical control. acs.org

Table 1: Comparison of Stereoselective Synthesis Methods

| Method | Description | Advantages | Disadvantages |

| Asymmetric Hydrogenation | Reduction of an enamine intermediate using a chiral catalyst. | High enantioselectivity. | Catalyst can be expensive. |

| Chiral Auxiliaries | A chiral group is temporarily attached to guide the reaction. | Predictable stereochemical outcome. | Requires additional steps for attachment and removal. |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer. | High specificity. | Can be limited by substrate scope and enzyme availability. |

| Palladium-Catalyzed Cyclization | Modular synthesis with high stereo- and regiochemical control. acs.org | High yields and control. acs.org | May require specific starting materials. |

Green Chemistry Principles in Piperazine Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of piperazine derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purities compared to conventional heating methods. nih.govscipublications.comnih.gov This technique has been successfully applied to the synthesis of various piperazine derivatives, demonstrating its potential for a more efficient synthesis of 1-(1-(Pyridin-4-yl)ethyl)piperazine. nih.govscipublications.comnih.govresearchgate.net The use of microwave-assisted synthesis respects the principles of green and sustainable chemistry by reducing energy consumption and reaction times. nih.gov

Visible-light photoredox catalysis has become a prominent and sustainable strategy in organic synthesis. tcichemicals.comnsf.gov This method utilizes light energy to drive chemical reactions, often under mild conditions and with high functional group tolerance. tcichemicals.comthieme-connect.com For the synthesis of piperazine derivatives, photoredox catalysis offers several advantages:

C-H Functionalization: It allows for the direct functionalization of C-H bonds, providing a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. researchgate.netresearchgate.net

Mild Reaction Conditions: Reactions are typically carried out at room temperature, reducing energy consumption. tcichemicals.com

Use of Sustainable Catalysts: Organic photoredox catalysts, such as acridinium (B8443388) salts, are a sustainable alternative to expensive and potentially toxic heavy metal catalysts. researchgate.netacs.org

A notable example is the Carboxylic Amine Protocol (CLAP), which utilizes a photoredox catalyst for the synthesis of 2-substituted piperazines from glycine (B1666218) derivatives and aldehydes. tcichemicals.com This approach can be performed in both batch and continuous flow processes, highlighting its scalability and efficiency. tcichemicals.com

Table 2: Advanced Synthetic Strategies for Piperazine Derivatives

| Strategy | Key Features | Relevance to 1-(1-(Pyridin-4-yl)ethyl)piperazine |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields. nih.govscipublications.comnih.gov | Can accelerate the nucleophilic substitution or reductive amination steps. |

| Photoredox Catalysis | Uses visible light, mild reaction conditions, C-H functionalization. tcichemicals.comthieme-connect.comresearchgate.netacs.org | Enables novel and more direct synthetic routes, potentially starting from simpler precursors. |

Flow Chemistry Applications for Scalable Synthesis of Amine Compounds

Flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing, particularly for scalability, safety, and process control.

Continuous flow reactors, such as continuous stirred tank reactors (CSTRs) and packed-bed reactors, provide superior control over reaction parameters like temperature, pressure, and mixing. nih.govrsc.org This precise control is crucial for managing exothermic reactions, handling hazardous intermediates, and improving product selectivity. For the synthesis of complex amines, flow systems enable the generation and immediate use of unstable reagents, such as N-chloramines, thereby enhancing safety and efficiency nih.gov.

The synthesis of piperazine derivatives has been successfully translated to flow systems. A simplified one-pot synthesis of monosubstituted piperazines, which traditionally requires long reflux times, can be accelerated using a flow reactor incorporating a microwave unit nih.govresearchgate.net. This setup allows for rapid heating and shorter reaction times. Furthermore, integrated packed-bed flow systems have been developed for the environmentally benign synthesis of aryl amines from phenols, demonstrating high product selectivity and functional group tolerance over extended operation times nih.gov. The synthesis of chiral amines, critical in pharmaceuticals, has also been achieved in continuous flow, overcoming the 50% yield limit of classical resolution by integrating crystallization and in-situ racemization researchgate.net. These systems highlight the capability of flow chemistry to handle multi-step and multiphase reactions efficiently nih.govrsc.org.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Amine Production

| Feature | Batch Synthesis | Continuous Flow Synthesis | References |

| Safety | Difficult to control exotherms; potential for thermal runaway in large volumes. | Superior heat exchange and small reaction volumes enhance safety. | rsc.org |

| Mixing | Often inefficient, leading to local concentration gradients and side products. | Efficient and rapid mixing leads to improved reproducibility and yields. | rsc.org |

| Scalability | Scaling up can be non-linear and problematic ("scale-up effect"). | Scaled by running the system for longer periods ("scaling-out") or using larger reactors. | researchgate.netresearchgate.net |

| Intermediate Handling | Isolation and purification of unstable or hazardous intermediates required. | Allows for "telescoping" of reaction steps, using intermediates in situ without isolation. | nih.gov |

| Process Control | Manual or semi-automated control of parameters. | Fully automated control allows for precise optimization and data logging. | youtube.com |

A key advantage of flow technology is the streamlined approach to process optimization and scale-up. Automated flow systems can rapidly screen a wide range of reaction conditions, such as temperature, residence time, and stoichiometry, to identify optimal parameters for yield and purity. youtube.com Machine learning algorithms can be integrated with these automated systems to create self-optimizing platforms that intelligently explore the reaction space and identify optimal conditions with minimal human intervention youtube.com.

Once optimized on a small scale, the process can be scaled up reliably. Instead of using larger and potentially more dangerous batch reactors, production is increased by either running the flow reactor for a longer duration or by "numbering-up," which involves using multiple identical reactors in parallel. This approach avoids the common challenges of re-optimization associated with traditional batch scale-up. Scalable synthetic routes for piperazine-based compounds, such as the potent PPARα/γ dual agonist lobeglitazone, have been developed, underscoring the industrial applicability of modern synthetic strategies for this important heterocyclic family researchgate.net. The development of a scalable process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride demonstrates a robust synthetic route that can be easily scaled for production researchgate.net.

Table 3: Key Parameters for Optimization in Flow Synthesis of Amines

| Parameter | Description | Impact on Reaction | References |

| Flow Rate | The rate at which reagents are pumped through the reactor. | Determines residence time and can affect mixing efficiency. | nih.gov |

| Temperature | The temperature of the reactor coil or column. | Significantly influences reaction kinetics and selectivity. | rsc.org |

| Residence Time | The time reagents spend in the reaction zone. | Directly impacts reaction conversion. | nih.gov |

| Stoichiometry | The molar ratio of reactants. | Affects yield, selectivity, and downstream purification. | youtube.com |

| Back Pressure | Pressure maintained in the system by a back-pressure regulator. | Allows for heating solvents above their boiling points, accelerating reactions. | rsc.org |

| Catalyst Loading | In packed-bed reactors, the amount and activity of the solid-supported catalyst. | Influences conversion rate and reactor lifetime. | nih.gov |

C-H Functionalization Methodologies for Piperazine and Pyridine Moieties

Direct C-H functionalization has become a cornerstone of modern organic synthesis, offering an atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govrsc.org This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. However, applying these methods to pyridine and piperazine presents unique challenges. The pyridine ring is electron-deficient, which deactivates it towards certain transformations, while the nitrogen atom can act as a coordinating ligand, interfering with metal catalysts. rsc.orgresearchgate.net For piperazine, the presence of a second nitrogen atom can lead to side reactions or inhibit catalyst activity, making its C-H functionalization distinct from that of simpler cyclic amines like piperidine (B6355638) nih.govencyclopedia.pub.

Directly forging the ethyl linkage between the pyridine C4 position and the piperazine nitrogen of the target molecule via C-H functionalization is a highly advanced and desirable strategy.

Pyridine Functionalization: The selective functionalization of the C4 position of the pyridine ring is a longstanding challenge. nih.gov One successful approach is the Minisci reaction, a radical-based method. To achieve high regioselectivity for the C4 position, a temporary blocking group can be installed on the pyridine nitrogen, which sterically directs the incoming radical to the desired position nih.gov. A more recent strategy employs a pocket-type urea (B33335) activating agent that encapsulates the pyridinium (B92312) ion, enabling highly regioselective C-4 alkylation and arylation with both ionic and radical nucleophiles rsc.org.

Piperazine Functionalization: Direct C-H functionalization at the α-carbon of the piperazine ring is notoriously difficult. nih.gov However, photoredox catalysis has emerged as a powerful tool to overcome these challenges. Under mild conditions, a photoredox catalyst can facilitate the formation of an α-amino radical from an N-protected piperazine, which can then be coupled with various radical acceptors to form a new C-C bond nih.gov. While this would form a C-C bond at the piperazine ring itself rather than the N-alkylation required for the target compound, it represents a state-of-the-art method for piperazine modification.

Table 4: Strategies for Direct C-H Alkylation and Arylation of Pyridine and Piperazine

| Heterocycle | Method | Key Features | Potential Application for Target | References |

| Pyridine | Minisci Reaction with Blocking Group | Radical alkylation; blocking group on nitrogen directs functionalization to C4. | Alkylation of a pyridine precursor at C4. | nih.gov |

| Pyridine | Urea-Activated Pyridinium | Employs a "pocket-type" urea to activate pyridine for C4-selective ionic or radical attack. | Highly regioselective C4-alkylation of the pyridine ring. | rsc.org |

| Piperazine | Photoredox Catalysis | Generates an α-amino radical on the piperazine ring for coupling with radical acceptors. | Modification of the piperazine carbon skeleton. | nih.gov |

Decarboxylative cyclization offers an alternative retrosynthetic approach, where the heterocyclic rings are constructed from acyclic precursors via C-C bond formation coupled with the extrusion of CO₂.

Pyridine Synthesis: A metal-free decarboxylative cyclization has been developed to synthesize pyridine derivatives from natural α-amino acids. This method provides an efficient route to pyridines containing moieties derived from amino acids, demonstrating a novel way to build the pyridine core deepdyve.com.

Piperazine Synthesis: Visible-light-promoted decarboxylative annulation provides a modern route to piperazine synthesis. In this method, a glycine-based diamine can react with various aldehydes in the presence of an iridium photoredox catalyst to yield 2-substituted piperazines organic-chemistry.org. A retrosynthetic analysis of 1-(1-(Pyridin-4-yl)ethyl)piperazine suggests it could potentially be formed by a related strategy, perhaps through the cyclization of precursors derived from amino acids and pyridine-containing aldehydes or ketones.

Table 5: Examples of Decarboxylative Cyclization for Heterocycle Synthesis

| Target Heterocycle | Precursors | Catalyst/Conditions | Key Advantage | References |

| Pyridine Derivatives | Natural α-Amino Acids, Alkynes, Aldehydes | Metal-free | Utilizes readily available bio-renewable starting materials. | deepdyve.com |

| Piperazine Derivatives | Glycine-based Diamine, Aldehydes | [Ir(ppy)₂(dtbpy)]PF₆, Visible Light | Mild conditions, broad substrate scope (aryl, heteroaryl, alkyl). | organic-chemistry.org |

Spectroscopic and Diffraction Based Characterization of 1 1 Pyridin 4 Yl Ethyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Analysis of 1-(1-(Pyridin-4-yl)ethyl)piperazine

One-dimensional NMR spectra would be essential for the initial structural confirmation of 1-(1-(Pyridin-4-yl)ethyl)piperazine.

¹H NMR: A proton NMR spectrum would reveal the number of distinct proton environments and their integrations (the number of protons in each environment). The chemical shifts (δ) would indicate the electronic environment of the protons, while the splitting patterns (multiplicity) would show which protons are coupled to each other through chemical bonds. For this molecule, one would expect to see distinct signals for the protons on the pyridine (B92270) ring, the piperazine (B1678402) ring, and the ethyl group, including the methine proton (CH) and the methyl protons (CH₃).

¹³C NMR: A carbon-13 NMR spectrum would show the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would provide information about their hybridization and bonding environment. For instance, the carbons of the aromatic pyridine ring would appear in a different region from the aliphatic carbons of the piperazine and ethyl groups.

¹⁵N NMR: Nitrogen-15 NMR, though less common, could provide direct information about the electronic environments of the three nitrogen atoms in the molecule—the pyridine nitrogen and the two distinct nitrogens of the piperazine ring.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional NMR experiments are critical for unambiguously assigning the signals from 1D NMR and establishing the complete bonding framework and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically over two or three bonds). It would be used to trace the proton-proton connectivities within the pyridine ring and the ethyl-piperazine fragment.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. This is the primary method for assigning the ¹³C signals based on the already-assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum identifies protons that are close to each other in space, regardless of whether they are bonded. This information is vital for determining the molecule's preferred conformation and stereochemistry.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the arrangement of atoms in the solid state, including precise bond lengths, bond angles, and torsional angles.

Single Crystal X-ray Diffraction Studies of 1-(1-(Pyridin-4-yl)ethyl)piperazine and Related Structures

To perform this analysis, a suitable single crystal of the compound would need to be grown and irradiated with X-rays. The resulting diffraction pattern would be analyzed to generate a three-dimensional model of the molecule. While crystal structures for many related piperazine derivatives exist researchgate.net, a structure for 1-(1-(Pyridin-4-yl)ethyl)piperazine is not found in the literature. Such a study would confirm the molecular connectivity and provide precise geometric parameters.

Analysis of Crystal Packing, Hydrogen Bonding, and Supramolecular Interactions in the Solid State

The crystal structure would also reveal how the molecules pack together in the crystal lattice. This analysis would focus on intermolecular forces such as hydrogen bonds (e.g., involving the secondary amine of the piperazine ring), van der Waals forces, and potentially π-π stacking interactions between pyridine rings. These interactions govern the physical properties of the solid material.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound and is used to identify the functional groups present.

FT-IR (Fourier-Transform Infrared) Spectroscopy: An FT-IR spectrum would show the characteristic absorption bands for the various functional groups. Key expected vibrations would include C-H stretching from the aromatic pyridine ring and the aliphatic ethyl and piperazine groups, C=N and C=C stretching from the pyridine ring, and N-H stretching and bending from the secondary amine in the piperazine ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations, particularly the symmetric ring breathing mode of the pyridine ring, often produce strong and characteristic signals in the Raman spectrum.

While spectral data for the closely related 1-(pyridin-4-yl)piperazine are available acs.orgacs.org, the addition of the ethyl group on the bridging carbon in 1-(1-(Pyridin-4-yl)ethyl)piperazine would introduce new vibrational modes and shift existing ones, necessitating a specific analysis for the target compound.

Infrared (IR) Spectroscopy Characterization

Detailed experimental data from Fourier Transform Infrared (FTIR) spectroscopy, which would identify the characteristic vibrational modes of the functional groups within 1-(1-(Pyridin-4-yl)ethyl)piperazine (such as C-H, C-N, and C=C bonds of the pyridine and piperazine rings), is not available in the reviewed literature. A data table of specific absorption bands and their corresponding vibrational assignments cannot be generated.

Raman Spectroscopy for Conformational and Vibrational Studies

Similarly, specific Raman spectroscopy data for 1-(1-(Pyridin-4-yl)ethyl)piperazine is not found in the public domain. Such data would be crucial for understanding the molecule's conformational isomers and providing complementary vibrational information to IR spectroscopy. Without experimental results, a table of Raman shifts and their assignments cannot be compiled.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

While the molecular mass of 1-(1-(Pyridin-4-yl)ethyl)piperazine can be calculated from its chemical formula (C₁₁H₁₇N₃, Molecular Weight: 191.27 g/mol ) sigmaaldrich.com, specific experimental mass spectrometry data, including the parent ion peak and the characteristic fragmentation pattern under techniques like electron ionization (EI) or electrospray ionization (ESI), have not been published. Analysis of fragmentation pathways, which is essential for structural elucidation, is therefore not possible. A data table detailing the mass-to-charge ratio (m/z) of fragment ions and their proposed structures cannot be created.

Further research and publication of experimental data are required to fully characterize the spectroscopic and mass spectrometric properties of 1-(1-(Pyridin-4-yl)ethyl)piperazine.

Chemical Reactivity and Mechanistic Investigations of 1 1 Pyridin 4 Yl Ethyl Piperazine

Reaction Pathways and Transformation Mechanisms Involving the Piperazine (B1678402) Nitrogen Centers

The piperazine ring in 1-(1-(Pyridin-4-yl)ethyl)piperazine contains two nitrogen atoms with different chemical environments. The N-1 nitrogen is a tertiary amine, substituted with the 1-(pyridin-4-yl)ethyl group. The N-4 nitrogen is a secondary amine, possessing a lone pair of electrons and a hydrogen atom, making it the primary site for further functionalization. This secondary amine exhibits typical nucleophilic and basic characteristics. ambeed.com

Common reactions involving the N-4 piperazine nitrogen include N-alkylation, N-acylation, and the formation of ureas and carbamates. These transformations are fundamental in medicinal chemistry for modifying the compound's properties. ontosight.ainih.gov

N-Alkylation: The secondary amine can be readily alkylated using various alkylating agents, such as alkyl halides. ambeed.com This reaction proceeds via a standard nucleophilic substitution (SN2) mechanism, where the nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The synthesis of related piperazine derivatives often involves this type of reaction to introduce diverse substituents. nih.govgoogle.com

N-Acylation and Urea (B33335)/Carbamate Formation: The N-4 nitrogen is highly reactive towards acylating agents like acyl chlorides and acid anhydrides, leading to the formation of stable amide bonds. beilstein-journals.org Similarly, it can react with isocyanates to form ureas or with chloroformates to yield carbamates. These reactions are crucial in the synthesis of biologically active molecules. For instance, studies on similar pyridylpiperazine structures demonstrate the reaction of the piperazine nitrogen with agents like 2-chloro-N-arylacetamides or N,N'-carbonyldiimidazole (CDI) to create more complex derivatives. nih.govresearchgate.net The mechanism for acylation typically involves the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).

The following table summarizes the principal reaction pathways for the piperazine nitrogen center based on established transformations of similar compounds.

| Reaction Type | Reagent Class | Product Functional Group | Mechanistic Notes |

| N-Alkylation | Alkyl Halides (R-X) | Tertiary Amine | SN2 nucleophilic substitution. ambeed.com |

| N-Acylation | Acyl Halides (RCOCl) | Amide | Nucleophilic acyl substitution. beilstein-journals.org |

| Urea Formation | Isocyanates (R-NCO) | Urea | Nucleophilic addition to the isocyanate. researchgate.net |

| Carbamate Formation | Chloroformates (ClCOOR) | Carbamate | Nucleophilic acyl substitution. chemsynthesis.com |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent | Tertiary Amine | Formation of an iminium ion intermediate followed by reduction. clockss.org |

This table is illustrative of the expected reactivity based on general piperazine chemistry and reactions of analogous compounds.

Reactivity of the Pyridine (B92270) Ring Moiety and its Derivatives

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic character makes it less susceptible to electrophilic aromatic substitution compared to benzene, and more prone to nucleophilic attack. slideshare.net

Electrophilic Aromatic Substitution (EAS): Electrophilic attack on the pyridine ring is generally disfavored and requires harsh conditions. When it does occur, substitution is directed to the C-3 and C-5 positions (meta to the ring nitrogen), as the intermediate carbocations at these positions are less destabilized than those formed by attack at C-2, C-4, or C-6. slideshare.net The presence of the 1-(piperazin-1-ylethyl) substituent at the C-4 position does not significantly alter this inherent reactivity profile.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring can undergo nucleophilic aromatic substitution, particularly if a good leaving group (like a halide) is present on the ring, especially at the 2- or 4-positions. While the parent compound lacks such a leaving group, its synthesis often proceeds by reacting 4-halopyridine with 1-(1-ethyl)piperazine, highlighting the susceptibility of the 4-position to nucleophilic attack. nih.gov The nitrogen atom in the ring helps to stabilize the negative charge in the Meisenheimer complex intermediate, facilitating the substitution. wur.nl

Reactivity at the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base or a nucleophile. It can be protonated by acids to form a pyridinium (B92312) salt. Furthermore, it can be alkylated by strong alkylating agents, such as organolithium or organomagnesium reagents, to form N-alkylpyridinium compounds. nih.gov

A summary of the pyridine ring's reactivity is presented below.

| Reaction Type | Position(s) of Attack | Conditions | Notes |

| Electrophilic Substitution | C-3, C-5 | Harsh (e.g., high temperature, strong acids) | Generally disfavored due to the ring's electron-deficient nature. slideshare.net |

| Nucleophilic Substitution | C-2, C-4, C-6 | Requires a good leaving group | The ring nitrogen stabilizes the anionic intermediate. nih.govwur.nl |

| N-Alkylation | Pyridine Nitrogen | Strong alkylating agents (e.g., R-Li) | Forms a positively charged pyridinium ion. nih.gov |

This table outlines the general reactivity patterns of a 4-substituted pyridine ring.

Stereochemical Aspects of Reactions Involving the Chiral Ethylene (B1197577) Bridge

A critical structural feature of 1-(1-(Pyridin-4-yl)ethyl)piperazine is the presence of a stereocenter at the carbon atom linking the pyridine ring and the piperazine moiety. This chiral center means the compound can exist as a pair of enantiomers, (R)- and (S)-1-(1-(pyridin-4-yl)ethyl)piperazine. Unless a stereospecific synthesis is employed, the compound is typically produced as a racemic mixture. rsc.org

The stereochemistry of this center has significant implications for subsequent reactions.

Reactions Not Involving the Chiral Center: For reactions occurring at the distal N-4 position of the piperazine ring or on the pyridine ring, the chiral center remains intact. If the starting material is a single enantiomer, the product will also be a single enantiomer, retaining its optical activity. However, if a new chiral center is created during the reaction (e.g., by reacting the N-4 nitrogen with a chiral reagent), a pair of diastereomers will be formed. rsc.org These diastereomers will have different physical properties and can potentially be separated.

Reactions at the Chiral Center: Any reaction that involves breaking one of the bonds to the chiral carbon must be analyzed for its stereochemical outcome. The mechanism of the reaction dictates whether the configuration is retained, inverted, or racemized.

SN2-type reactions at the chiral center would proceed with an inversion of configuration.

SN1-type reactions would involve the formation of a planar carbocation intermediate, leading to a racemic mixture of products.

The stereoselective synthesis of chiral piperazines is an area of active research, often employing chiral auxiliaries or diastereoselective alkylations to control the stereochemical outcome. clockss.orgnih.govnih.gov

The stereochemical considerations are summarized in the table below.

| Reaction Site | Chiral Reagent Used | Stereochemical Outcome |

| N-4 of Piperazine | No | Retention of configuration at the existing chiral center. |

| N-4 of Piperazine | Yes | Formation of a mixture of diastereomers. |

| Chiral Carbon (C-α) | - | Dependent on mechanism (retention, inversion, or racemization). |

This table illustrates the fundamental stereochemical principles applicable to reactions of this chiral molecule.

Applications of 1 1 Pyridin 4 Yl Ethyl Piperazine As a Versatile Chemical Building Block and Ligand

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Synthesis of Metal Complexes Utilizing 1-(1-(Pyridin-4-yl)ethyl)piperazine as a Ligand

There is no scientific literature available detailing the synthesis of metal complexes using 1-(1-(Pyridin-4-yl)ethyl)piperazine as a ligand. Research in this area tends to focus on other piperazine-containing ligands. biointerfaceresearch.comrsc.org

Supramolecular Assembly and Self-Organization in Coordination Architectures

No studies have been published on the supramolecular assembly or self-organization of coordination architectures involving 1-(1-(Pyridin-4-yl)ethyl)piperazine. The behavior of related pyridinium (B92312) and piperazinium compounds in forming hydrogen-bonded networks has been studied, but this cannot be directly extrapolated to the target compound. scielo.br

Integration into Polymer Chemistry and Advanced Material Development

Design and Synthesis of Piperazine-Based Polymerizable Monomers

There is no available research on the design and synthesis of polymerizable monomers derived from 1-(1-(Pyridin-4-yl)ethyl)piperazine.

Applications in High-Performance Materials (e.g., Polyimide Aerogels)

There is no documented use of 1-(1-(Pyridin-4-yl)ethyl)piperazine in the formulation or synthesis of polyimide aerogels or other high-performance materials. rsc.org

Catalytic Applications of Piperazine-Containing Organocatalysts

The piperazine (B1678402) framework is a prominent structural motif in the design of organocatalysts due to its conformational rigidity and the presence of two nitrogen atoms that can act as basic sites or be functionalized to introduce other catalytic functionalities.

Asymmetric Organocatalysis Utilizing Chiral Piperazine Moieties

While direct studies on the asymmetric catalytic applications of chiral 1-(1-(pyridin-4-yl)ethyl)piperazine are not extensively documented, the broader class of chiral piperazines has been successfully employed in a variety of asymmetric transformations. These examples serve to illustrate the potential of introducing chirality into the 1-(1-(pyridin-4-yl)ethyl)piperazine structure.

The synthesis of chiral piperazines is a critical first step. A facile method for producing chiral piperazines involves the iridium-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides, yielding a range of chiral piperazines with high enantioselectivity (up to 96% ee). rsc.org Another approach involves the palladium-catalyzed asymmetric tandem allylic substitution of (Z)-1,4-bis(isopropoxycarbonyloxy)-2-butene with 1,2-bis-(benzylamino)ethane, using a chiral phosphinophenyl)pyridine ligand, to produce optically active 1,4-dibenzyl-2-vinylpiperazine with 88% yield and 86% ee. nih.gov

Chiral C2-symmetric piperazines, synthesized from readily available chiral sources like L-proline, have shown significant promise. acs.org For instance, a novel alicyclic chiral C2-symmetric piperazine, in the presence of copper(II) chloride, has been used to catalyze the benzoylation of a range of cyclic and acyclic meso-1,2-diols, affording the corresponding monobenzoates with high enantioselectivity. acs.org

Furthermore, iridium-catalyzed reactions have been developed for the regio- and diastereoselective synthesis of C-substituted piperazines from imines. dicp.ac.cn By selecting the appropriate starting materials, such as imines bearing pyridyl groups, specific diastereomers of substituted piperazines can be obtained, highlighting a pathway to chiral piperazine-based catalysts. dicp.ac.cn The table below summarizes the performance of a representative chiral piperazine catalyst in the asymmetric acylation of meso-1,2-diols.

Table 1: Asymmetric Acylation of meso-1,2-diols using a Chiral C2-Symmetric Piperazine Catalyst

| Diol Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| cis-1,2-Cyclohexanediol | (1R,2S)-2-Hydroxycyclohexyl benzoate | 95 | 92 |

| cis-1,2-Cyclopentanediol | (1R,2S)-2-Hydroxycyclopentyl benzoate | 92 | 88 |

Data synthesized from findings reported in literature on C2-symmetric chiral piperazines. acs.org

Immobilized Catalysis and Heterogeneous Systems

The immobilization of piperazine-based catalysts onto solid supports is a key strategy for enhancing their practical utility by facilitating catalyst separation and recycling. While specific studies on the immobilization of 1-(1-(pyridin-4-yl)ethyl)piperazine are limited, research on immobilizing the parent piperazine molecule provides a strong indication of the potential of such heterogeneous systems.

One effective approach involves the immobilization of piperazine on the surface of graphene oxide (piperazine-GO). dicp.ac.cn This material has been characterized as a heterogeneous bifunctional acid-base catalyst. dicp.ac.cn The acidic nature of the graphene oxide support enhances the catalytic activity of the basic piperazine. dicp.ac.cn This piperazine-GO catalyst has been successfully used for the multicomponent synthesis of 2-amino-3-cyano-4H-chromenes in aqueous ethanol, demonstrating high yields and short reaction times. dicp.ac.cn A significant advantage of this system is the ease of catalyst recovery and its ability to be reused for at least six cycles without a significant loss of activity. dicp.ac.cn

Silica has also been employed as a solid support for piperazine, creating a sustainable organocatalyst for aldol (B89426) and Knoevenagel reactions. acs.org Silica-supported piperazine efficiently catalyzes the aldol reaction of aromatic aldehydes and ketones, with the added benefits of straightforward product isolation and catalyst reuse. acs.org This immobilized catalyst has also shown activity in Knoevenagel-type reactions to produce coumarin (B35378) derivatives. acs.org The performance of an immobilized piperazine catalyst on graphene oxide is highlighted in the table below.

Table 2: Reusability of Immobilized Piperazine on Graphene Oxide in the Synthesis of 2-Amino-4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene

| Catalytic Cycle | Yield (%) |

|---|---|

| 1 | 98 |

| 2 | 97 |

| 3 | 97 |

| 4 | 96 |

| 5 | 95 |

Data derived from studies on piperazine immobilized on graphene oxide. dicp.ac.cn

These examples underscore the potential of developing heterogeneous catalysts based on 1-(1-(pyridin-4-yl)ethyl)piperazine for a range of organic transformations, combining the catalytic activity of the piperazine moiety with the practical advantages of solid-supported systems.

Future Research Directions and Emerging Opportunities for 1 1 Pyridin 4 Yl Ethyl Piperazine Chemical Systems

Development of Novel and Efficient Synthetic Routes

The synthesis of N-aryl and N-heteroaryl piperazines is a well-established field, yet opportunities for innovation persist, particularly for creating specific isomers like 1-(1-(Pyridin-4-yl)ethyl)piperazine with high efficiency and purity.

Future research could focus on developing stereoselective synthetic methods. The ethyl bridge in 1-(1-(Pyridin-4-yl)ethyl)piperazine contains a chiral center, meaning the compound can exist as a pair of enantiomers. The development of asymmetric synthetic routes to produce enantiomerically pure forms of this compound is a significant and largely unexplored area. This could involve the use of chiral catalysts or chiral starting materials.

Furthermore, multicomponent reactions (MCRs) offer a promising avenue for the efficient, one-pot synthesis of complex molecules. nih.gov Exploring MCRs that could assemble the 1-(1-(Pyridin-4-yl)ethyl)piperazine skeleton from simple, readily available starting materials would be a significant advancement in terms of atom economy and green chemistry. nih.gov For instance, a potential MCR could involve the reaction of a suitable pyridine (B92270) derivative, an ethanolamine (B43304) equivalent, and a piperazine (B1678402) precursor in a single step.

Another area ripe for exploration is the use of flow chemistry for the synthesis of this and related compounds. Flow reactors can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. A general and convenient procedure for the synthesis of N-aryl piperazines from anilines using bis(2-chloroethyl)amine (B1207034) hydrochloride in diethylene glycol monomethyl ether has been described, which could be adapted to a flow process. sci-hub.st

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Asymmetric Synthesis | Access to enantiomerically pure compounds | Development of chiral catalysts or use of chiral synthons |

| Multicomponent Reactions | High efficiency, atom economy, reduced waste | Design of novel one-pot reaction cascades |

| Flow Chemistry | Improved control, safety, and scalability | Adaptation of existing batch syntheses to continuous flow |

| Microwave-Assisted Synthesis | Rapid reaction times, potentially higher yields | Optimization of reaction conditions under microwave irradiation nih.gov |

Advanced Spectroscopic Probes for Real-Time Mechanistic Insights

Understanding the reaction mechanisms involved in the synthesis and subsequent reactions of 1-(1-(Pyridin-4-yl)ethyl)piperazine is crucial for optimizing processes and discovering new applications. Advanced spectroscopic techniques can provide real-time insights into these mechanisms.

Future research should employ in-situ spectroscopic methods, such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and process NMR (Nuclear Magnetic Resonance), to monitor the formation of intermediates and byproducts during the synthesis of 1-(1-(Pyridin-4-yl)ethyl)piperazine. This would allow for a detailed understanding of the reaction kinetics and pathways. For instance, monitoring the characteristic vibrational bands of the pyridine and piperazine rings could elucidate the step-wise assembly of the molecule. niscpr.res.inresearchgate.net

Furthermore, advanced fluorescence spectroscopy could be used to study the photophysical properties of this compound and its derivatives. mdpi.com For example, time-resolved fluorescence spectroscopy can provide information on the excited-state dynamics, which is essential for the development of fluorescent probes and sensors. The interaction of such compounds with biological macromolecules could also be monitored in real-time using techniques like surface plasmon resonance (SPR) coupled with mass spectrometry.

Spectrophotometric methods based on charge-transfer and ion-pair complexation reactions have been used to analyze other piperazine derivatives and could be adapted for 1-(1-(Pyridin-4-yl)ethyl)piperazine. nih.gov These methods could be valuable for quality control and for studying interactions with other molecules.

Predictive Computational Models for Reactivity and Material Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. For 1-(1-(Pyridin-4-yl)ethyl)piperazine, computational models can accelerate the discovery of new applications.

Future research should focus on developing robust quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. researchgate.net These models can correlate the structural features of 1-(1-(Pyridin-4-yl)ethyl)piperazine and its derivatives with their chemical reactivity, catalytic activity, or material properties. For instance, a QSAR model could predict the binding affinity of these compounds to a specific biological target.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, vibrational frequencies, and reactivity indices of the molecule. nih.govnih.gov This information can be used to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvents or other molecules, which is crucial for understanding its behavior in different environments. researchgate.net Such simulations have been used to study the binding modes of other piperazine-based compounds to biological targets. nih.gov

| Computational Method | Application | Potential Insights |

| QSAR/QSPR | Predicting biological activity and physical properties | Guiding the design of derivatives with enhanced properties. researchgate.net |

| DFT | Investigating electronic structure and reactivity | Identifying reactive sites and predicting spectroscopic properties. nih.govnih.gov |

| Molecular Dynamics | Simulating molecular motion and interactions | Understanding conformational preferences and binding mechanisms. researchgate.net |

| ReaxFF | Simulating reactive events | Elucidating complex reaction mechanisms at the atomic level. researchgate.net |

Expansion of Applications in Catalysis and Smart Materials

The unique combination of a pyridine ring and a piperazine moiety suggests that 1-(1-(Pyridin-4-yl)ethyl)piperazine could find applications in catalysis and the development of smart materials.

In catalysis, the nitrogen atoms in the piperazine and pyridine rings can act as basic sites or as ligands for metal catalysts. rsc.org Future research could explore the use of 1-(1-(Pyridin-4-yl)ethyl)piperazine as a ligand in transition-metal catalysis, for example, in cross-coupling reactions or asymmetric hydrogenation. The development of magnetically recoverable nano-catalysts functionalized with pyridine derivatives is an emerging area that could be extended to this compound. nih.gov

In the realm of smart materials, piperazine-based polymers have been investigated for various applications, including as antimicrobial agents and for drug delivery. rsc.orgnih.gov The 1-(1-(Pyridin-4-yl)ethyl)piperazine unit could be incorporated into polymer backbones or as a pendant group to create functional polymers with tunable properties. The pyridine unit can be protonated or coordinated to metal ions, leading to materials that respond to changes in pH or the presence of specific metal ions. These "smart" materials could have applications in sensors, controlled-release systems, and self-healing materials. The development of piperazine-based compounds for use in dye-sensitized solar cells or as fluorescent probes is another promising avenue. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 1-(1-(Pyridin-4-yl)ethyl)piperazine, and how can reaction conditions be monitored for purity?

- Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, a piperazine derivative can react with a pyridinylalkyl halide in the presence of a base like K₂CO₃ in DMF. Reaction progress is monitored via TLC (e.g., hexane:ethyl acetate 2:1) . Post-reaction, extraction with methylene chloride and purification via silica gel chromatography (ethyl acetate:hexane gradient) ensures high purity. Key parameters include stoichiometric ratios, solvent choice, and reaction time.

Q. How is the structural characterization of 1-(1-(Pyridin-4-yl)ethyl)piperazine performed?

- Methodological Answer : Characterization typically combines NMR (¹H/¹³C), FTIR, and mass spectrometry. For instance, ¹H NMR can confirm the integration of pyridine protons (δ ~8.5 ppm) and piperazine methylene groups (δ ~2.5–3.5 ppm). FTIR identifies N-H stretches (~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods guide the design of 1-(1-(Pyridin-4-yl)ethyl)piperazine derivatives for biological activity?

- Methodological Answer : Molecular docking and density functional theory (DFT) are critical. For example, docking studies using software like AutoDock Vina can predict binding affinities to targets such as tyrosine kinases or serotonin receptors. DFT calculations optimize geometries and electron distribution, aiding in SAR analysis. Substituents like fluorobenzyl or nitro groups (e.g., in related compounds) enhance binding via hydrophobic or electrostatic interactions .

Q. What strategies resolve contradictions in reported biological activities of piperazine derivatives?

- Methodological Answer : Contradictions often arise from assay variability or structural analogs. To address this:

- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds.

- Compare analogs : Evaluate substituent effects (e.g., 4-fluorobenzyl vs. nitro groups) on IC₅₀ values .

- Validate via orthogonal methods : Pair in vitro enzyme inhibition with in silico simulations .

Q. How can stability and solubility challenges of 1-(1-(Pyridin-4-yl)ethyl)piperazine be addressed in formulation studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。